molecular formula C20H22N6O6 B126868 Furo[2,3d]pyrimidine antifolate CAS No. 156595-85-6

Furo[2,3d]pyrimidine antifolate

Cat. No. B126868
M. Wt: 442.4 g/mol
InChI Key: WXINNGCGSCFUCR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3d]pyrimidine antifolate is a class of compounds that has gained significant attention in the field of medicinal chemistry due to its potential as an antitumor agent. These compounds are structurally similar to folic acid, a vitamin that is essential for cell growth and division. Furo[2,3d]pyrimidine antifolates have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is involved in the synthesis of nucleotides, which are building blocks of DNA.

Mechanism Of Action

The mechanism of action of furo[2,3d]pyrimidine antifolates involves the inhibition of Furo[2,3d]pyrimidine antifolate, which is an enzyme that is essential for the synthesis of nucleotides. By inhibiting this enzyme, these compounds prevent the formation of DNA, which ultimately leads to cell death.

Biochemical And Physiological Effects

Furo[2,3d]pyrimidine antifolates have been shown to have several biochemical and physiological effects. They have been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cellular stress. In addition, they have also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using furo[2,3d]pyrimidine antifolates in lab experiments is their specificity for Furo[2,3d]pyrimidine antifolate. This allows researchers to selectively target cancer cells without affecting normal cells. However, one of the limitations of using these compounds is their low solubility, which can make it difficult to administer them in vivo.

Future Directions

There are several future directions that can be explored in the field of furo[2,3d]pyrimidine antifolates. One area of research is the development of new analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the identification of new targets for these compounds, which could lead to the development of new therapies for cancer and other diseases. Finally, the use of furo[2,3d]pyrimidine antifolates in combination with other chemotherapeutic agents is an area of research that holds promise for improving the efficacy of current treatments.

Synthesis Methods

The synthesis of furo[2,3d]pyrimidine antifolates is a complex process that involves several steps. The most commonly used method involves the condensation of 2-aminobenzoylformic acid with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then cyclized to form the furo[2,3d]pyrimidine ring system.

Scientific Research Applications

Furo[2,3d]pyrimidine antifolates have been extensively studied for their potential as antitumor agents. Several studies have shown that these compounds are effective in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer. In addition, they have also been shown to be effective in combination with other chemotherapeutic agents, such as methotrexate.

properties

CAS RN

156595-85-6

Product Name

Furo[2,3d]pyrimidine antifolate

Molecular Formula

C20H22N6O6

Molecular Weight

442.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N6O6/c1-26(8-11-9-32-18-15(11)16(21)24-20(22)25-18)12-4-2-10(3-5-12)17(29)23-13(19(30)31)6-7-14(27)28/h2-5,9,13H,6-8H2,1H3,(H,23,29)(H,27,28)(H,30,31)(H4,21,22,24,25)/t13-/m0/s1

InChI Key

WXINNGCGSCFUCR-ZDUSSCGKSA-N

Isomeric SMILES

CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Other CAS RN

156595-85-6

synonyms

DPMMABG
N-(4-(N-((2,4-diamino-furo(2,3-d)pyrimidin-5-yl)methyl)methylamino)benzoyl)glutamic acid

Origin of Product

United States

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